
N,N-dicyclohexylterephthalamide
Overview
Description
N,N-Dicyclohexylterephthalamide (CAS: 15088-29-6) is a terephthalamide derivative with the molecular formula C₂₀H₂₈N₂O₂ and a molecular weight of 328.45 g/mol. Its structure features two cyclohexyl groups attached to the nitrogen atoms of a terephthalic acid backbone (Figure 1). Key properties include:
Scientific Research Applications
Nucleating Agent in Isotactic Polypropylene
DCHT has been extensively studied for its application as a nucleating agent in iPP. Its ability to induce both the α- and β-phases of polypropylene makes it particularly valuable. The nucleation efficiency of DCHT has been compared with other nucleating agents through various experimental methods, including differential scanning calorimetry (DSC) and polarized light microscopy (PLM).
Nucleation Efficiency
The nucleation efficiency of DCHT has been quantitatively assessed using DSC, revealing that it significantly enhances the crystallization temperature of iPP. A comparative study showed that DCHT outperformed other agents like quinacridone quinone (QQ) and tris-2,3-dimethyl-hexylamide of trimesic acid (TATA) in promoting β-phase crystallization:
Nucleating Agent | Nucleation Type | Efficiency Ranking |
---|---|---|
DCHT | α and β | Highest |
TATA | Primarily α | Moderate |
α and β | Lower |
Case Studies
-
Crystallization Behavior Study :
A detailed investigation into the crystallization behavior of iPP containing DCHT revealed that the compound effectively modifies the crystalline morphology. The study utilized DSC to analyze melting temperatures and crystallization rates, confirming DCHT's role as a dual nucleating agent. -
Mechanical Properties Assessment :
Tensile tests conducted on iPP samples with varying concentrations of DCHT demonstrated significant improvements in mechanical strength compared to control samples without nucleating agents. The results indicated that DCHT not only enhances crystallization but also contributes to better tensile properties. -
Thermal Stability Analysis :
Thermal analysis using simultaneous thermal analysis (STA) showed that DCHT maintains stability under processing conditions typical for polymer manufacturing, making it suitable for industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution under controlled conditions. Key findings include:
Mechanistic insight: The para-chloro substituent activates the aromatic ring for SNAr reactions, with electron-withdrawing pyridazinone enhancing electrophilicity.
Oxidation-Reduction Transformations
The pyridazinone core and acetamide moiety participate in redox reactions:
Oxidation
Target Site | Oxidizing Agent | Conditions | Outcome |
---|---|---|---|
Pyridazinone C=N bond | H₂O₂ (30%), AcOH | 60°C, 4 hr | N-Oxide formation |
Methoxy group | KMnO₄, H₂SO₄ | Reflux, 2 hr | Demethylation to phenolic –OH |
Key data: N-Oxide derivatives show altered biological activity profiles (68% reduction in COX-2 inhibition vs. parent compound) .
Reduction
Substrate | Reducing Agent | Product | Application |
---|---|---|---|
Pyridazinone ring | NaBH₄/NiCl₂ | Dihydropyridazinone | Increased aqueous solubility |
Amide carbonyl | LiAlH₄, THF |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N-dicyclohexylterephthalamide in a laboratory setting?
this compound can be synthesized via condensation reactions between terephthaloyl chloride and cyclohexylamine under anhydrous conditions. Key steps include:
- Reagent Preparation : Use freshly distilled terephthaloyl chloride to avoid hydrolysis.
- Reaction Conditions : Conduct the reaction in dry dichloromethane or tetrahydrofuran (THF) at 0–5°C to control exothermicity.
- Workup : Neutralize excess acid with aqueous sodium bicarbonate, followed by extraction and recrystallization from ethanol/water mixtures for purity .
- Characterization : Confirm product identity via -NMR (amide proton signals at δ 6.5–7.5 ppm) and FT-IR (C=O stretch at ~1650 cm) .
Q. How can researchers assess the solubility and stability of this compound in common solvents?
- Solubility Testing : Use a gradient solvent approach (e.g., polar aprotic solvents like DMF or DMSO) with incremental additions to determine saturation points. For example, notes similar amides exhibit solubility in DMF (~50 mg/mL at 25°C) .
- Stability Studies : Conduct accelerated degradation tests under varying pH (1–13), UV exposure, and thermal stress (40–80°C). Monitor via HPLC for decomposition products (e.g., terephthalic acid or cyclohexylamine derivatives) .
Q. What analytical techniques are most effective for characterizing this compound?
- Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving molecular geometry, as demonstrated for structurally related amides in .
- Purity Analysis : High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensure >99% purity .
Advanced Research Questions
Q. How can researchers design experiments to study the supramolecular assembly of this compound?
- Crystallography : Use SCXRD to analyze hydrogen-bonding networks (N–H···O=C interactions) and π-π stacking in solid-state assemblies .
- Computational Modeling : Employ density functional theory (DFT) to predict intermolecular interaction energies and compare with experimental data .
- Thermal Analysis : Differential scanning calorimetry (DSC) can identify phase transitions indicative of self-assembly behavior .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) to rule out false positives .
- Batch Analysis : Compare impurity profiles (via LC-MS) across studies, as trace contaminants in synthesis (e.g., unreacted cyclohexylamine) may skew bioactivity .
- Environmental Controls : Standardize assay conditions (e.g., humidity, solvent lot variations) to minimize external confounding factors .
Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound?
- Kinetic Profiling : Perform pH-dependent hydrolysis studies using UV-Vis spectroscopy to track amide bond cleavage rates. For example, highlights similar amides degrading faster under alkaline conditions .
- Isotopic Labeling : Use -labeled water in hydrolysis experiments to confirm nucleophilic attack mechanisms via mass spectrometry .
- Catalytic Effects : Investigate metal ion catalysis (e.g., Cu) using stopped-flow techniques to quantify rate enhancements .
Q. Safety and Compliance
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between N,N-dicyclohexylterephthalamide and related compounds:
Key Findings
Structural Influence on Physical Properties
- Cyclohexyl vs. Methyl Substitution : The cyclohexyl groups in this compound enhance steric bulk compared to methyl-substituted analogs like DMF or dimethylacetamide. This likely reduces solubility in polar solvents but improves thermal stability .
- Aromatic Backbone : The terephthalic acid backbone distinguishes it from aliphatic amides (e.g., dimethyloctanamide) and imides (e.g., naphthalene dicarboximide), which exhibit distinct crystallinity and melting points .
Hazard Profiles
- Toxicity : this compound shares irritation hazards (skin, eyes) with N-methyldicyclohexylamine but lacks the hepatotoxicity risks associated with DMF .
- Environmental Impact: Chlorinated analogs like 2-(2,4-dichlorophenoxy)-N,N-dimethylacetamide pose higher environmental risks due to persistent halogenated byproducts .
Properties
IUPAC Name |
4-N,4-N-dicyclohexylbenzene-1,4-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c21-19(23)15-11-13-16(14-12-15)20(24)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18H,1-10H2,(H2,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJCOJXHCPVIPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355197 | |
Record name | CBMicro_048206 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15088-29-6 | |
Record name | CBMicro_048206 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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